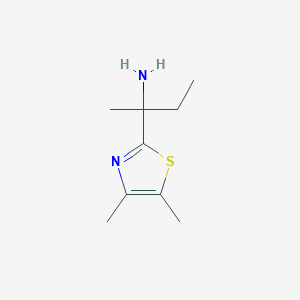

2-(4,5-Dimethylthiazol-2-yl)butan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2S |

|---|---|

Molecular Weight |

184.30 g/mol |

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)butan-2-amine |

InChI |

InChI=1S/C9H16N2S/c1-5-9(4,10)8-11-6(2)7(3)12-8/h5,10H2,1-4H3 |

InChI Key |

LQQLFCXZEOHOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=NC(=C(S1)C)C)N |

Origin of Product |

United States |

Contextual Importance of Thiazole Containing Amines in Contemporary Chemical Research

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone pharmacophore in drug discovery. kuey.netimp.kiev.ua Its derivatives are integral to a wide array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. kuey.netmdpi.com The 2-aminothiazole (B372263) moiety, in particular, serves as a versatile building block for the synthesis of numerous therapeutic agents, including sulfur drugs, biocides, and fungicides. nih.govresearchgate.net This scaffold's prevalence in medicinal chemistry underscores the intrinsic value of exploring new derivatives.

The academic and industrial interest in thiazole-containing amines is driven by their proven track record in yielding successful drugs and their capacity for diverse chemical modifications. The amino group provides a convenient handle for introducing various substituents, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. mdpi.com Researchers have extensively explored the synthesis and application of these compounds, leading to a rich body of literature that provides a solid foundation for investigating novel, yet-to-be-studied derivatives like 2-(4,5-Dimethylthiazol-2-yl)butan-2-amine. sciforum.netderpharmachemica.com

Overview of the Structural Features and Unique Reactivity Potential

The chemical identity and potential utility of 2-(4,5-Dimethylthiazol-2-yl)butan-2-amine are dictated by its distinct structural features. The molecule can be deconstructed into three key components: the 4,5-dimethylthiazole (B1345194) ring, the 2-amino linkage, and the tertiary butylamine (B146782) substituent.

| Structural Component | Key Features | Potential Influence on Reactivity |

| 4,5-Dimethylthiazole Ring | Aromatic, electron-rich heterocycle with two methyl substituents. | The thiazole (B1198619) ring is generally susceptible to electrophilic substitution, with the C5 position being a likely site for reaction. The methyl groups may exert a modest electronic and steric influence on the ring's reactivity. |

| 2-Amino Linkage | An exocyclic amine group attached to the C2 position of the thiazole ring. | This group possesses nucleophilic character and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. chemicalbook.com The reactivity can be influenced by the electronic nature of the thiazole ring. |

| tertiary-Butanamine Substituent | A bulky alkyl group attached to the nitrogen of the 2-amino group. | The steric bulk of the tertiary butyl group can hinder reactions at the amino nitrogen and potentially influence the conformational preferences of the molecule. |

The interplay of these components suggests a unique reactivity profile. The exocyclic nitrogen of the 2-amino group is a primary site for reactions with electrophiles. chemicalbook.com However, the bulky tertiary butyl group may sterically hinder this reactivity, potentially leading to different reaction outcomes compared to less substituted 2-aminothiazoles. Furthermore, the thiazole ring itself can undergo electrophilic substitution, and the presence of the dimethyl substitution pattern could influence the regioselectivity of such reactions. The molecule exists as a racemic mixture, and the chiral center at the butan-2-amine moiety could be of interest for stereoselective synthesis and biological evaluation.

Identification of Key Research Gaps and Motivations for Scholarly Inquiry

Retrosynthetic Strategies for the Target Compound

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection is at the C2-position of the thiazole ring, separating the 4,5-dimethylthiazole (B1345194) core from the butan-2-amine side chain. This suggests a synthetic strategy that involves the preparation of a suitable 4,5-dimethylthiazole precursor followed by the introduction of the butan-2-amine group, or vice versa.

Approaches to the 4,5-Dimethylthiazole Core Synthesis

The 4,5-dimethylthiazole core is a common structural motif, and its synthesis can be achieved through various established methods. The Hantzsch thiazole synthesis is a prominent and versatile method for the construction of thiazole rings. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.org For the synthesis of 4,5-dimethylthiazole, 3-chloro-2-butanone (B129570) can be reacted with thioacetamide.

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| 3-Chloro-2-butanone, Thioacetamide | Heat | 4,5-Dimethylthiazole |

Variations of the Hantzsch synthesis have been developed to improve yields and reaction conditions. For instance, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and enhance yields in the synthesis of thiazole derivatives. nih.govresearchgate.nettandfonline.com The use of solid supports and catalysts can also facilitate the reaction and simplify purification. nih.gov

Another approach involves the reaction of acetamide (B32628) with phosphorus pentasulfide, followed by condensation with a chloroacetone. This method provides an alternative route to the 2,4-dimethylthiazole (B1360104) isomer, highlighting the importance of regioselectivity in thiazole synthesis.

Stereoselective Introduction of the Butan-2-amine Moiety

The introduction of the butan-2-amine moiety with control over the stereochemistry at the tertiary carbon center presents a significant synthetic challenge. rsc.org Butan-2-amine itself is a chiral compound, existing as two enantiomers. quora.commolport.com The synthesis of α-tertiary amines often requires specialized asymmetric methods to achieve high enantiomeric excess. nih.govrsc.org

One common strategy involves the use of chiral auxiliaries. sci-hub.sewikipedia.org A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. For the synthesis of chiral amines, tert-butanesulfinamide is a widely used chiral auxiliary. yale.edunih.gov The condensation of tert-butanesulfinamide with a ketone, followed by the addition of a nucleophile and subsequent removal of the auxiliary, can provide chiral amines with high stereoselectivity.

Another powerful approach is the use of catalytic asymmetric methods. acs.org Transition-metal catalyzed reactions, such as the asymmetric hydrogenation of imines or enamines, can provide access to enantioenriched amines. chemrxiv.org Rhodium-catalyzed asymmetric substitution reactions have also been reported for the synthesis of sterically demanding α-tertiary amines. nih.gov Furthermore, organocatalysis has emerged as a valuable tool for the asymmetric synthesis of α-tertiary amines. rsc.orgacs.org

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. sci-hub.sewikipedia.org | High diastereoselectivity, well-established methods. yale.edu | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to selectively form one enantiomer during hydrogenation of a prochiral precursor. acs.org | High atom economy, high enantioselectivity. | Requires specialized catalysts and high-pressure equipment. |

| Asymmetric Organocatalysis | Use of small organic molecules as chiral catalysts. rsc.org | Metal-free, mild reaction conditions. | Catalyst loading can be high, and substrate scope may be limited. |

Development of Novel Synthetic Pathways

Beyond the classical approaches, the development of novel synthetic pathways offers more direct and efficient routes to this compound.

Direct Amination Reactions at the Thiazole C-2 Position

Direct C-H amination of the thiazole ring at the C-2 position represents a highly atom-economical approach. This strategy avoids the pre-functionalization of the thiazole ring with a leaving group. While challenging due to the inherent reactivity of the thiazole ring, recent advances in transition-metal catalysis have made such transformations more feasible. Palladium and copper catalysts, in particular, have shown promise in facilitating direct C-N bond formation on heterocyclic systems.

Coupling Reactions Involving Halo-thiazoles and Amine Precursors

A more established modern approach involves the cross-coupling of a 2-halo-4,5-dimethylthiazole with a suitable amine precursor. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds and is applicable to a wide range of aryl and heteroaryl halides and amines. core.ac.uk Similarly, copper-catalyzed Ullmann-type couplings can also be employed for this transformation. core.ac.uk

The Suzuki-Miyaura cross-coupling reaction, typically used for C-C bond formation, has also been adapted for C-N bond formation. nih.govrsc.orgnih.govdigitellinc.com This would involve the coupling of a 2-bromo-4,5-dimethylthiazole (B1278221) with an appropriate amino-boronic acid derivative.

| Reaction | Catalyst | Coupling Partners | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | 2-Halo-4,5-dimethylthiazole + Butan-2-amine | Broad substrate scope, mild reaction conditions. core.ac.uk |

| Ullmann Condensation | Copper | 2-Halo-4,5-dimethylthiazole + Butan-2-amine | Often requires higher temperatures, but can be effective for certain substrates. core.ac.uk |

| Suzuki-Miyaura Coupling | Palladium | 2-Halo-4,5-dimethylthiazole + Aminoboronic acid derivative | Well-established for C-C bonds, adaptable for C-N bonds. nih.govrsc.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. nih.govresearchgate.net For the synthesis of this compound, several green approaches can be considered.

The use of microwave irradiation in the Hantzsch thiazole synthesis can significantly reduce reaction times and energy consumption. nih.govresearchgate.nettandfonline.comnih.govrsc.org Furthermore, employing environmentally benign solvents such as water or ionic liquids can replace hazardous organic solvents. mdpi.combenthamdirect.comresearchgate.netrsc.orgresearchgate.net The development of reusable catalysts, such as silica-supported tungstosilisic acid, for thiazole synthesis also aligns with green chemistry principles. nih.gov One-pot multicomponent reactions, where multiple synthetic steps are combined into a single operation, can improve efficiency and reduce waste. acs.orgnih.gov

Elucidation of Reaction Mechanisms

The synthesis of the this compound scaffold is primarily achieved through the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. wikipedia.orgchemhelpasap.comorganic-chemistry.org Mechanistic studies of this reaction and its variants provide critical insights into bond formation, regioselectivity, and stereochemical outcomes.

Detailed Mechanistic Studies of Key Bond-Forming Reactions

The cornerstone of the synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. chemhelpasap.com In the context of this compound, the key reactants are 3-halo-2-butanone and a custom thiourea, N-(1,1-dimethylpropyl)thiourea.

The generally accepted mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the sulfur atom of the thiourea acting as a nucleophile, attacking the carbon atom bearing the halogen in the α-haloketone via an SN2 reaction. This forms an isothiouronium salt intermediate. chemhelpasap.com

Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate, which eliminates a molecule of water to form the aromatic thiazole ring. chemhelpasap.com

This sequence of nucleophilic substitution, cyclization, and dehydration constitutes the primary pathway for the formation of the C-S and C=N bonds that define the thiazole heterocycle.

Stereochemical Control and Regioselectivity Investigations

Regioselectivity: A significant challenge in the Hantzsch synthesis with N-substituted thioureas is controlling the regioselectivity of the cyclization. The condensation can potentially yield two isomeric products: the desired 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole.

Research has shown that reaction conditions play a crucial role in determining the outcome. While reactions in neutral solvents typically lead exclusively to the 2-(N-substituted amino)thiazole, performing the condensation under strongly acidic conditions can lead to mixtures of both isomers. rsc.org The formation of the 2-imino isomer is influenced by factors such as the acidity of the medium and the structure of the reactants. rsc.org For the synthesis of this compound, careful control of pH is therefore essential to ensure the formation of the correct constitutional isomer.

Stereochemical Control: The target molecule possesses a chiral center at the C2 position of the butane (B89635) chain. The Hantzsch synthesis, as typically performed, does not induce stereoselectivity at this center if a racemic thiourea precursor is used. Achieving stereochemical control would necessitate starting with an enantiomerically pure N-(1,1-dimethylpropyl)thiourea or developing a chiral catalytic system for the Hantzsch reaction, an area that remains a significant synthetic challenge. Literature on asymmetric variations of this synthesis for this specific substitution pattern is not widely available, indicating that stereoselective synthesis would require a dedicated research effort.

Derivatization and Functionalization Strategies

The this compound molecule offers several sites for chemical modification, including the primary amine, the aliphatic butane chain, and the methyl groups on the thiazole ring. These sites allow for the generation of a diverse library of derivatives.

Modifications at the Amine Nitrogen Center

The exocyclic amino group is a primary site for functionalization due to its nucleophilicity. Common derivatization strategies for 2-aminothiazoles are readily applicable here. mdpi.comacs.org

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. nih.govnih.gov This reaction is fundamental for creating analogues with varied electronic and steric properties.

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. An alternative is reductive amination, where the aminothiazole is condensed with an aldehyde or ketone to form an imine, which is then reduced with an agent like sodium borohydride (B1222165) to yield the N-alkylated product. researchgate.net

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N-thiazolyl ureas and thioureas, respectively. mdpi.com

These modifications are summarized in the following table:

| Reaction Type | Reagent Class | Functional Group Formed | General Conditions |

|---|---|---|---|

| N-Acylation | Acyl Halides, Anhydrides | Amide (-NH-C=O) | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine (-NHR, -NR₂) | Base, Polar Solvent |

| Reductive Amination | Aldehydes/Ketones, then Reducing Agent | Secondary/Tertiary Amine (-NHR, -NR₂) | MeOH or similar solvent, NaBH₄ or NaBH(OAc)₃ |

| Urea Formation | Isocyanates (R-N=C=O) | Urea (-NH-C(=O)-NHR) | Aprotic Solvent (e.g., THF, CH₂Cl₂) |

| Thiourea Formation | Isothiocyanates (R-N=C=S) | Thiourea (-NH-C(=S)-NHR) | Aprotic Solvent (e.g., THF, CH₂Cl₂) |

Functionalization of the Butane Chain and Thiazole Ring Substituents

Modifying the hydrocarbon portions of the molecule is generally more challenging than derivatizing the amine group and often requires harsher conditions or more complex multi-step syntheses.

Butane Chain: Direct functionalization of the butane chain, such as through radical halogenation, would likely be unselective and could compete with reactions on the thiazole ring. A more controlled approach would involve designing a synthetic route that incorporates the desired functionality from the beginning, for instance, by starting the Hantzsch synthesis with a thiourea precursor derived from a functionalized butan-2-amine.

Thiazole Ring Substituents: The methyl groups at the C4 and C5 positions of the thiazole ring are potential handles for further modification. While they are generally unreactive, they can undergo free-radical halogenation (e.g., using N-bromosuccinimide) to introduce a haloalkyl group. This newly installed functionality can then serve as a point for subsequent nucleophilic substitution reactions, opening pathways to a wide array of new derivatives. However, achieving selectivity between the C4 and C5 methyl groups would be a significant regiochemical challenge.

Theoretical Basis of Spectroscopic Signatures

Spectroscopic analysis provides a fingerprint of a molecule's structure based on the interaction of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are based on established chemical shift principles and substituent effects. illinois.edupdx.eduipb.pt The chemical shifts are influenced by the electron density around the nuclei, which is modulated by the presence of electronegative atoms (N, S) and the aromaticity of the thiazole ring.

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the methyl and ethyl groups attached to the thiazole ring and the butane chain, as well as for the amine protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| -CH₃ (on Butane) | ~1.2-1.4 | Singlet (s) | N/A | A singlet due to the quaternary carbon attachment. |

| -NH₂ | ~1.5-3.0 | Broad Singlet (br s) | N/A | A broad signal due to quadrupole broadening and potential hydrogen exchange; its shift is solvent-dependent. pdx.edu |

| -CH₂- (on Butane) | ~1.7-1.9 | Quartet (q) | ~7.5 | Coupled to the adjacent -CH₃ group. |

| -CH₃ (at C4-thiazole) | ~2.2-2.4 | Singlet (s) | N/A | Aromatic methyl group. |

| -CH₃ (at C5-thiazole) | ~2.3-2.5 | Singlet (s) | N/A | Aromatic methyl group. |

| -CH₃ (on Ethyl) | ~0.8-1.0 | Triplet (t) | ~7.5 | Coupled to the adjacent -CH₂- group. |

Predicted ¹³C NMR Data: The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| -C H₃ (on Ethyl) | ~8-12 | Aliphatic methyl carbon. |

| -C H₃ (at C4-thiazole) | ~12-16 | Thiazole-attached methyl carbon. |

| -C H₃ (at C5-thiazole) | ~14-18 | Thiazole-attached methyl carbon. |

| -C H₂- (on Butane) | ~30-35 | Aliphatic methylene (B1212753) carbon. |

| -C H₃ (on Butane) | ~25-30 | Aliphatic methyl carbon attached to the quaternary center. |

| Quaternary C (on Butane) | ~55-60 | Carbon atom attached to the amine and thiazole ring. |

| C4-thiazole | ~125-130 | Thiazole ring carbon. |

| C5-thiazole | ~145-150 | Thiazole ring carbon. |

| C2-thiazole | ~170-175 | Thiazole ring carbon attached to the butane group. |

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. scirp.org

Key Predicted Vibrational Modes:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3300-3500 | N-H (Amine) | Symmetric & Asymmetric Stretching | Medium-Weak | Weak |

| 2850-3000 | C-H (Aliphatic) | Stretching | Strong | Strong |

| ~1640 | C=N (Thiazole) | Stretching | Strong | Medium |

| ~1550 | C=C (Thiazole) | Stretching | Medium | Strong |

| 1370-1470 | C-H (Aliphatic) | Bending | Medium | Medium |

| 1000-1250 | C-N | Stretching | Medium | Weak |

| 650-750 | C-S | Stretching | Weak | Strong |

The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The aromatic C=N and C=C stretching vibrations of the thiazole ring are expected in the fingerprint region. researchgate.net Raman spectroscopy would be particularly useful for observing the symmetric C-S stretching mode. scirp.org

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₁₆N₂S, giving it a molecular weight of approximately 184.30 g/mol . moldb.com

For an aliphatic amine, the most dominant fragmentation pathway is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized cation.

Predicted Fragmentation Pattern: The molecular ion (M⁺˙) is expected at an m/z of 184. As a compound with an even number of nitrogen atoms, its molecular ion will have an even mass, which contradicts the general "nitrogen rule" for monoamines. libretexts.org

Alpha-Cleavage (Loss of Ethyl Radical): The most favorable fragmentation is the cleavage of the bond between the quaternary carbon and the ethyl group. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) and the formation of a highly stable cation at m/z 155.

Alpha-Cleavage (Loss of Methyl Radical): A less favorable alpha-cleavage involves the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 169.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 184 | [C₉H₁₆N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₇H₁₁N₂S]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical via alpha-cleavage) |

| 169 | [C₈H₁₃N₂S]⁺ | [M - CH₃]⁺ (Loss of methyl radical via alpha-cleavage) |

The base peak in the mass spectrum is predicted to be at m/z 155 due to the stability of the resulting ion.

Single Crystal X-ray Diffraction Analysis of the Compound and its Co-crystals/Salts

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com While a specific crystal structure for this compound is not publicly available, the principles of the technique and analysis of related structures allow for a detailed theoretical discussion. mdpi.comaalto.finih.govnih.gov

The this compound molecule possesses a stereocenter at the C2 position of the butane chain, the quaternary carbon atom bonded to the amine, methyl, ethyl, and thiazole groups. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-2-(4,5-Dimethylthiazol-2-yl)butan-2-amine.

SCXRD is a powerful technique for determining the absolute configuration of a chiral molecule. When a crystal of a single enantiomer is analyzed using X-ray radiation of a suitable wavelength (e.g., Cu Kα radiation), anomalous dispersion effects occur. By analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), the absolute structure can be determined, typically by calculating the Flack or Hooft parameter. A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 indicates the opposite. This allows for the unambiguous assignment of the R or S configuration.

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various intermolecular interactions. The primary amine group is a key functional group for directing supramolecular assembly.

Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor. The most likely hydrogen bond acceptor is the nitrogen atom of the thiazole ring (N3). This could lead to the formation of hydrogen-bonded dimers or one-dimensional chains throughout the crystal lattice. nih.gov

Co-crystals and Salts: The basic amine functionality makes the compound an ideal candidate for forming co-crystals or salts with acidic coformers, such as carboxylic acids. researchgate.netmdpi.com In such cases, a strong, charge-assisted hydrogen bond (N⁺-H···O⁻) would likely form between the protonated amine (ammonium) and the deprotonated carboxylate group. This N-H···O synthon is a robust and predictable interaction used in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients. researchgate.netmdpi.com The analysis of such structures would reveal intricate supramolecular assemblies governed by these strong, directional interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical analysis of chiral molecules. The compound this compound possesses a chiral center at the second carbon atom of the butan-2-amine moiety. This carbon is bonded to four distinct substituents: a methyl group, an ethyl group, an amino group, and the 2-(4,5-dimethylthiazolyl) group. The presence of this stereocenter gives rise to two enantiomers, (R)- and (S)-2-(4,5-Dimethylthiazol-2-yl)butan-2-amine, which are non-superimposable mirror images of each other. Consequently, these enantiomers are optically active and thus amenable to investigation by CD spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, provides a unique spectral fingerprint for each enantiomer. For enantiomeric pairs, the CD spectra are perfect mirror images, with one enantiomer exhibiting positive Cotton effects (positive peaks) where the other shows negative Cotton effects (negative peaks) of equal magnitude.

One such approach involves the reaction of the chiral amine with a chiral derivatizing agent to form diastereomers, which will have distinct CD spectra. Alternatively, the amine can be reacted with an achiral chromophoric reagent to introduce a new chromophore whose CD spectrum is influenced by the stereochemistry of the chiral center. For instance, condensation with an aldehyde or ketone can form an imine, which can then be analyzed directly or complexed with a metal to further enhance the chiroptical properties.

A hypothetical study could involve the derivatization of the enantiomers of this compound and subsequent measurement of their CD spectra. The resulting data would be invaluable for determining the absolute configuration of a synthesized or isolated sample. By comparing the experimentally obtained CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be confidently assigned.

Below are illustrative data tables representing the kind of information that would be generated in a CD spectroscopic analysis of the enantiomers of a derivatized form of this compound.

Table 1: Hypothetical Circular Dichroism Data for Derivatized Enantiomers of this compound

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 220 | +15,200 | -15,150 |

| 245 | -8,500 | +8,480 |

| 270 | +3,100 | -3,090 |

| 295 | 0 | 0 |

| 320 | -5,600 | +5,590 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected mirror-image relationship between the CD spectra of two enantiomers.

Table 2: Research Findings from Hypothetical CD Spectroscopic Analysis

| Parameter | Finding |

| Applicability | CD spectroscopy is highly applicable due to the presence of a chiral center in this compound. |

| Methodology | Derivatization of the primary amine with a suitable chromophoric agent is recommended to enhance the CD signal for reliable measurement and analysis. |

| Absolute Configuration | The absolute configuration of an enantiomerically pure sample can be determined by comparing its experimental CD spectrum with theoretically calculated spectra for the (R) and (S) configurations. A positive Cotton effect at a specific wavelength for an unknown sample, which corresponds to the predicted positive Cotton effect for the (R)-enantiomer, would suggest the (R)-configuration. |

| Enantiomeric Purity | The enantiomeric excess (ee) of a sample can be quantified by comparing the intensity of its CD signal to that of an enantiomerically pure standard. |

Theoretical and Computational Chemistry Studies of 2 4,5 Dimethylthiazol 2 Yl Butan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in detailing the electronic landscape of a molecule. These calculations provide a quantitative description of the distribution of electrons and are crucial for predicting chemical reactivity.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates a more reactive species.

For 2-(4,5-dimethylthiazol-2-yl)butan-2-amine, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the amine group, which are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the molecule, representing the regions where a nucleophilic attack might occur.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is an illustrative example based on typical values for similar heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -0.5 |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP map would likely show a region of significant negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amine group, indicating these are the primary sites for interaction with electrophiles. Regions of positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular Mechanics and Density Functional Theory (DFT) Approaches

Conformational analysis of this compound can be initiated using molecular mechanics (MM), a computationally efficient method for exploring a wide range of possible conformations. The most stable conformers identified by MM can then be subjected to more accurate, but computationally intensive, Density Functional Theory (DFT) calculations to refine their geometries and relative energies. DFT methods provide a good balance between accuracy and computational cost for molecules of this size.

Torsional Angle and Stereoisomer Stability Assessments

Furthermore, the central carbon of the butan-2-amine moiety is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Computational methods can be used to calculate the energies of these stereoisomers to determine if one is more stable than the other, although for enantiomers in an achiral environment, their energies are identical.

Table 2: Hypothetical Relative Energies of Torsional Conformers of this compound This table is an illustrative example showing the relative energies of different conformers based on a key torsional angle.

| Torsional Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 (Eclipsed) |

| 60 | 0.0 (Gauche - Most Stable) |

| 120 | 3.8 (Eclipsed) |

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

For this compound, an MD simulation in a solvent like water would show how the molecule's conformation changes over time and how it forms hydrogen bonds and other non-covalent interactions with the solvent molecules. This information is crucial for understanding its solubility and how it might interact with biological targets in an aqueous environment. The simulation can also reveal the flexibility of different parts of the molecule and the lifetimes of particular conformations.

Prediction of Spectroscopic Parameters from First Principles

First-principles, or ab initio, quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These methods solve the electronic Schrödinger equation without empirical parameters, providing insights into the electronic structure and, consequently, the interaction of molecules with electromagnetic radiation.

For a molecule like this compound, Density Functional Theory (DFT) is a common and effective method. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of the molecule is first optimized to find its lowest energy conformation. Following optimization, the same level of theory is used to calculate various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The computed isotropic shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield predicted chemical shifts.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the nuclear positions, a frequency calculation can be performed. This yields the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the harmonic model.

UV-Visible (UV-Vis) Spectroscopy: To predict the electronic transitions that give rise to UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the most common method. This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively.

Illustrative Data Table: Predicted Spectroscopic Parameters

The following table is a representative example of the type of data that would be generated from first-principles calculations for a molecule like this compound. This is not actual data for the compound.

| Parameter | Method/Basis Set | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift | GIAO-DFT/B3LYP | Amine Protons (NH₂): δ 1.5-2.5 ppm |

| 6-311++G(d,p) | Methyl Protons (Thiazole): δ 2.2-2.4 ppm | |

| Butyl Group Protons: δ 0.9-1.8 ppm | ||

| ¹³C NMR Chemical Shift | GIAO-DFT/B3LYP | Thiazole C2 (C-NH₂): δ 170-175 ppm |

| 6-311++G(d,p) | Thiazole C4/C5: δ 125-145 ppm | |

| Butyl Group Carbons: δ 10-50 ppm | ||

| Major IR Frequencies | DFT/B3LYP | N-H Stretch (Amine): 3300-3500 cm⁻¹ |

| 6-311++G(d,p) | C-H Stretch (Alkyl): 2850-3000 cm⁻¹ | |

| C=N Stretch (Thiazole): 1600-1650 cm⁻¹ | ||

| Electronic Transition | TD-DFT/B3LYP | λ_max: ~250-270 nm (π → π* transition) |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides critical insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction kinetics and thermodynamics. For this compound, computational studies could explore its synthesis, degradation, or reactivity with other molecules.

The process typically involves identifying the potential energy surface (PES) for a given reaction. Reactants, products, and any intermediates are optimized to find their minimum energy structures. The transition state (TS), which is a first-order saddle point on the PES, represents the highest energy barrier along the reaction coordinate.

Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are used to locate the transition state structure. Once located, a frequency calculation is performed on the TS geometry. A valid transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are then performed starting from the transition state structure. An IRC calculation follows the reaction path downhill from the TS to the connected reactant and product, confirming that the identified TS is indeed the correct one for the reaction of interest. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a key parameter in determining the reaction rate.

Illustrative Data Table: Reaction Pathway Analysis

The following table is a representative example of the data that would be generated from a computational study of a hypothetical reaction involving this compound, such as an N-alkylation reaction. This is not actual data for the compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter (TS) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Reactants | DFT/B3LYP | 0.0 | N/A | N/A |

| (Amine + Alkyl Halide) | 6-31G(d) | |||

| Transition State (TS) | DFT/B3LYP | +22.5 (Activation Energy) | Forming N-C bond: 2.15 Å | -350 |

| 6-31G(d) | Breaking C-Halide bond: 2.30 Å | |||

| Products | DFT/B3LYP | -15.0 (Reaction Energy) | N/A | N/A |

Role As a Ligand in Coordination Chemistry

Design Principles for Metal Complexation Utilizing the Thiazole (B1198619) Nitrogen and Amine Nitrogen Donors

The design of metal complexes using ligands like 2-(4,5-dimethylthiazol-2-yl)butan-2-amine would be guided by established principles of coordination chemistry, focusing on the electronic and steric properties of both the ligand and the metal ion.

Donor Atoms: The primary donor sites are the sp²-hybridized nitrogen of the thiazole ring and the sp³-hybridized nitrogen of the amine. Thiazole nitrogen is a moderately soft base, while the amine nitrogen is a harder base. This combination allows for coordination with a range of transition metals. Studies on various 2-aminothiazole (B372263) derivatives consistently show that coordination to metal ions like Cu(II), Co(II), and Zn(II) occurs through the heterocyclic nitrogen atom. uq.edu.aumdpi.com The exocyclic amine group is also a potent donor, and its involvement would lead to the formation of a highly stable chelate.

Chelate Ring Formation: The formation of a five-membered ring upon bidentate coordination ({M-N(thiazole)-C-C-N(amine)}) is a key stabilizing feature. The stability of such a ring is well-established in coordination chemistry, as seen with ligands like ethylenediamine. purdue.edu

Steric Hindrance: The substituents on the ligand—the methyl groups on the thiazole ring and the ethyl and methyl groups on the carbon adjacent to the amine—would introduce steric bulk. This steric hindrance can influence the geometry of the final complex, potentially preventing the coordination of multiple large ligands around a small metal center and favoring lower coordination numbers.

Metal Ion Properties: The choice of the metal ion (e.g., its size, charge, and preferred coordination geometry) would be a critical design parameter. For example, square planar geometry is common for Ni(II) and Pd(II) complexes, tetrahedral for Zn(II), and octahedral for Co(II) and Cu(II), although distortions are common. ijper.org

Elucidation of Coordination Modes and Geometries

Given its structure, this compound is most likely to function as a neutral bidentate ligand. However, other coordination modes, while less probable, could be considered.

Bidentate Chelation: This is the most anticipated coordination mode, utilizing both the thiazole and amine nitrogens to bind to a single metal center. This would result in complexes with stoichiometries such as [M(L)Cl₂], [M(L)₂(H₂O)₂]²⁺, or [M(L)₃]²⁺ (where L represents the ligand). The resulting geometries would depend on the metal ion's electronic configuration and the number of coordinated ligands. For instance, a complex of the type [M(L)₂]²⁺ could adopt a square planar or tetrahedral geometry with a four-coordinate metal center, or an octahedral geometry if two additional monodentate ligands (like water or anions) are present.

Monodentate Coordination: It is possible, though less common for such a ligand, that it could coordinate in a monodentate fashion through either the thiazole nitrogen or the amine nitrogen, especially if significant steric hindrance prevents chelation.

Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the thiazole nitrogen binding to one metal and the amine nitrogen to another. This is less likely for this specific ligand due to the flexibility of the butyl chain which favors chelation.

The table below summarizes the plausible geometries based on the coordination number of the central metal ion when chelated by this compound.

| Coordination Number | Plausible Geometry | Example Complex Stoichiometry |

| 4 | Tetrahedral or Square Planar | [M(L)₂]²⁺, [M(L)X₂] |

| 5 | Square Pyramidal or Trigonal Bipyramidal | [M(L)₂X]⁺ |

| 6 | Octahedral | [M(L)₃]²⁺, [M(L)₂(X)₂] |

| (L = this compound; M = Metal Ion; X = Monodentate Ligand/Anion) |

Spectroscopic Characterization of Novel Metal Complexes (e.g., UV-Vis, EPR, XAS)

The characterization of hypothetical metal complexes of this compound would rely on a suite of spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand would be expected to show absorptions in the UV region corresponding to π → π* and n → π* transitions within the thiazole ring. royalsocietypublishing.org Upon complexation, these bands may shift (typically a bathochromic or red shift). For complexes with d-block metals, new, weaker absorption bands would appear in the visible region, corresponding to d-d electronic transitions. The position and intensity of these bands provide information about the coordination geometry and the ligand field strength. For example, an octahedral Cu(II) complex would be expected to show a broad d-d transition band in the visible region.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions such as Cu(II) or high-spin Co(II), EPR spectroscopy would be a powerful tool. The EPR spectrum provides information about the electronic environment of the unpaired electron(s). The principal values of the g-tensor (gₓ, gᵧ, g₂) can help distinguish between different geometries (e.g., octahedral vs. square planar). For instance, in an axially symmetric Cu(II) complex, g∥ > g⊥ > 2.0023 is typically indicative of a dₓ²-ᵧ² ground state, common in elongated octahedral or square planar geometries. ijper.org

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can provide detailed structural information about the metal's local environment, even in non-crystalline samples. The X-ray Absorption Near Edge Structure (XANES) region gives information on the oxidation state and coordination geometry of the metal ion. The Extended X-ray Absorption Fine Structure (EXAFS) region provides precise information on the type, number, and distance of neighboring atoms, allowing for the direct determination of metal-ligand bond lengths.

The following table presents hypothetical spectroscopic data for a Cu(II) complex, based on typical values for similar N,N'-donor ligands.

| Technique | Parameter | Expected Observation for [Cu(L)₂]²⁺ | Information Gained |

| UV-Vis | λmax (d-d) | 550-650 nm | Ligand field strength, coordination geometry |

| λmax (Ligand) | Shift from free ligand values | Confirmation of coordination | |

| EPR | g-values | g∥ ≈ 2.2-2.3, g⊥ ≈ 2.05-2.08 | Electronic ground state, symmetry of coordination sphere |

| XAS | Cu-N bond length | ~2.0 Å | Precise metal-ligand distances, coordination number |

Theoretical Investigations of Metal-Ligand Bonding and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), are invaluable for investigating the properties of metal complexes. royalsocietypublishing.orgacs.org For a hypothetical complex of this compound, DFT could be employed to:

Optimize Geometry: Predict the most stable three-dimensional structure of the complex, including bond lengths and angles. This can corroborate or predict experimental findings from X-ray crystallography.

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can calculate electronic transition energies, which can be compared with experimental UV-Vis spectra to aid in band assignment. DFT can also be used to calculate EPR parameters (g-tensors) for comparison with experimental data.

Determine Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic structure and reactivity of the complex. The HOMO-LUMO energy gap is a key parameter related to the electronic stability and spectral properties of the molecule. royalsocietypublishing.org

Exploration of Biochemical and Cellular Interactions Academic Perspectives, in Vitro Models, Mechanistic Focus

Fundamental Mechanisms of Interaction with Cellular Components in Defined in vitro Systems

No published studies were identified that investigate the fundamental mechanisms of how 2-(4,5-Dimethylthiazol-2-yl)butan-2-amine interacts with cellular components in controlled in vitro environments.

Modulation of Specific Enzymatic Pathways (e.g., metabolic reductases)

There is no available research on the effects of this compound on any specific enzymatic pathways, including metabolic reductases.

Structural Basis of Thiazole-Amine Interactions with Biological Macromolecules (e.g., molecular docking, binding assays in cell-free systems)

No molecular docking simulations, binding assays, or other structural biology studies have been published that would elucidate the structural basis of interactions between this compound and biological macromolecules.

Methodological Approaches for Investigating in vitro Cellular Responses (e.g., metabolic activity modulation, without linking to efficacy)

There are no documented methodological approaches specifically used to investigate the in vitro cellular responses to this compound. Consequently, there is no data on its potential to modulate metabolic activity or other cellular parameters in vitro.

Potential Applications in Specialized Chemical Fields Excluding Drug Development and Clinical Focus

Analytical Chemistry MethodologiesNo specific analytical methods for "2-(4,5-Dimethylthiazol-2-yl)butan-2-amine" have been described in the literature.

Development of Chromatographic Separation Principles and Techniques

Chromatographic separation is a cornerstone of analytical chemistry, relying on the differential distribution of analytes between a stationary phase and a mobile phase. The development of new chromatographic techniques often involves the synthesis and application of novel chiral stationary phases (CSPs) for the separation of enantiomers—mirror-image isomers of chiral molecules.

Theoretically, a compound like "this compound," which possesses a chiral center at the second carbon of the butane (B89635) chain, could be investigated as a chiral selector. A chiral selector is a chiral molecule that is immobilized onto a solid support (like silica (B1680970) gel) to create a CSP. The enantioselective separation mechanism of such a CSP would depend on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of a racemic analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking, lead to different retention times for each enantiomer on the chromatographic column, thus enabling their separation.

The thiazole (B1198619) moiety, with its aromatic nature and the presence of nitrogen and sulfur atoms, could potentially contribute to the chiral recognition capabilities of a CSP. The lone pair electrons on the nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π interactions. The dimethyl substitution on the thiazole ring and the butan-2-amine structure would provide a specific three-dimensional arrangement that could enhance enantioselectivity for certain classes of analytes.

However, it is crucial to reiterate that no published research to date has specifically documented the synthesis or use of "this compound" as a chiral stationary phase or in the development of new chromatographic separation principles. The enantiomeric separation of various chiral azole compounds has been explored using different types of CSPs, but this research does not involve the use of thiazole derivatives as the stationary phase itself.

Future Research Directions and Unresolved Questions

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of thiazole (B1198619) derivatives, including 2-(4,5-Dimethylthiazol-2-yl)butan-2-amine, has traditionally relied on methods like the Hantzsch thiazole synthesis. mdpi.com However, these conventional routes often present drawbacks such as the use of hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. nih.govresearchgate.net The future of synthesizing this compound lies in the adoption and development of green and sustainable chemistry principles.

Significant progress has been made in creating more environmentally benign synthetic approaches for the broader class of thiazole derivatives. bepls.com These next-generation methodologies focus on several key areas:

Multi-component, one-pot reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, reducing solvent usage and purification needs. mdpi.com

Use of green catalysts: The development of recyclable and non-toxic catalysts, such as silica-supported tungstosilisic acid, can lead to higher yields and a reduced environmental footprint. mdpi.combepls.com

Alternative energy sources: Techniques like microwave irradiation and ultrasound synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating. nih.govresearchgate.net

Green solvents: Employing environmentally friendly solvents like water or conducting reactions in solvent-free conditions minimizes the use of volatile organic compounds. nih.govbepls.com

Future research should focus on adapting these sustainable practices specifically for the synthesis of this compound, aiming for a process that is not only efficient and high-yielding but also economically and environmentally viable.

Advanced Computational Modeling for Precise Structure-Reactivity and Interaction Prediction

The thiazole ring's unique electronic structure, with its electron-donating sulfur atom and electron-accepting nitrogen atom, governs its reactivity. numberanalytics.commedmedchem.com Computational modeling and molecular docking studies are becoming increasingly vital in predicting how these properties translate into specific interactions and activities for derivatives like this compound.

Advanced computational approaches can provide deep insights into:

Structure-Activity Relationships (SAR): By simulating the interaction of the compound with biological targets, researchers can identify the key structural features essential for its activity. This allows for the rational design of more potent and selective derivatives. researchgate.net

Reactivity Prediction: Molecular orbital calculations can predict the most likely sites for electrophilic and nucleophilic attack on the thiazole ring, guiding synthetic modifications and understanding potential metabolic pathways. ijper.org The reactivity of thiazoles generally follows a pattern where electrophilic substitutions are favored at the 5-position. numberanalytics.com

Interaction Prediction: Docking studies can model the binding of this compound to the active sites of enzymes or receptors, helping to elucidate its mechanism of action and predict potential biological effects. mdpi.com

Future research should leverage these computational tools to build a comprehensive in-silico profile of this compound. This will accelerate the discovery of its potential applications by prioritizing the most promising avenues for experimental investigation.

Exploration of Undiscovered Mechanistic Roles in Diverse Chemical and Biochemical Systems

The thiazole moiety is a cornerstone of many biologically active compounds, contributing to a wide array of pharmacological effects. nih.govglobalresearchonline.net While the parent thiazole ring is found in natural products like vitamin B1 (thiamine), the specific mechanistic roles of synthetic derivatives such as this compound are yet to be fully understood. nih.gov

Unresolved questions in this area include:

Enzyme Inhibition or Activation: Could the compound act as an inhibitor or activator for specific enzymes? The thiazole ring is known to interact with various biological macromolecules.

Receptor Binding: Does it have an affinity for particular cellular receptors, potentially modulating signaling pathways?

Biochemical Pathway Interruption: Could it interfere with or participate in specific metabolic or signaling pathways within cells? The diverse biological activities of thiazole derivatives suggest a broad potential for such interactions. globalresearchonline.net

A particularly interesting area for future investigation is the compound's structural similarity to parts of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) molecule, a widely used reagent in cell viability assays. thermofisher.com Research has shown that MTT is taken up by cells via endocytosis and its reduction is often associated with cellular metabolic activity. nih.govnih.gov Investigating whether this compound can influence these cellular processes could reveal novel mechanistic insights.

Innovative Applications in Non-Biomedical or Fundamental Scientific Contexts

Beyond potential biomedical applications, the unique chemical properties of this compound could be harnessed in a variety of other scientific and technological fields. The thiazole ring's aromaticity and the presence of heteroatoms make it a versatile building block. nih.gov

Potential innovative applications to be explored include:

Materials Science: Thiazole-containing polymers and coordination complexes are known for their interesting electronic and optical properties. Future work could investigate the incorporation of this compound into novel materials, such as organic semiconductors or fluorescent sensors.

Catalysis: The nitrogen and sulfur atoms in the thiazole ring can act as ligands for metal ions. This suggests that the compound or its derivatives could be developed as catalysts for organic synthesis.

Analytical Chemistry: As a structural component of the MTT reagent, this compound's core could be adapted to create new colorimetric or fluorometric probes for detecting specific analytes or monitoring chemical reactions. mdpi.com

The exploration of these non-biomedical applications will require interdisciplinary collaboration and could lead to the discovery of entirely new functionalities for this class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4,5-Dimethylthiazol-2-yl)butan-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Thiazole derivatives are typically synthesized via condensation reactions. A general approach involves reacting α-bromoketones with thiourea in ethanol under reflux (6–24 hours), monitored by TLC for completion . For this compound, substituting the α-bromoketone precursor with 2-bromo-2-(4,5-dimethylthiazol-2-yl)butanone could yield the target amine. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of thiourea to precursor). Post-synthesis, recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Characterization via H/C NMR and HPLC-MS is critical to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : H NMR (DMSO-d6, 400 MHz) identifies amine protons (δ 1.8–2.2 ppm) and thiazole ring protons (δ 6.5–7.2 ppm). C NMR confirms the quaternary carbon adjacent to the thiazole ring (δ 75–80 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 170.28 (CHNS) .

- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its interactions with biological targets?

- Methodological Answer : The thiazole ring’s electron-rich sulfur and nitrogen atoms enable hydrogen bonding and π-π stacking with biomolecular targets (e.g., enzymes, DNA). The dimethyl groups at C4 and C5 enhance lipophilicity, improving membrane permeability. To study interactions:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial topoisomerase II or cancer-related kinases) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) with immobilized protein targets .

Q. What methodological considerations are critical when assessing the cytotoxicity of this compound using in vitro models?

- Methodological Answer :

- Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., NIH/3T3) for comparative IC determination .

- Assay Design :

- MTT Assay : Optimize incubation time (24–72 hours) and MTT concentration (0.5 mg/mL) to avoid false positives from thiazole-mediated formazan artifact .

- Apoptosis Markers : Combine with Annexin V/PI staining and caspase-3/7 activity assays to differentiate cytotoxic mechanisms .

Q. How can researchers address discrepancies in reported biological activity data for thiazole derivatives like this compound?

- Methodological Answer : Contradictions often arise from variations in:

- Experimental Conditions : Standardize cell culture media (e.g., FBS concentration), passage number, and assay protocols .

- Compound Solubility : Use DMSO stocks (<0.1% final concentration) and confirm stability via LC-MS over 24 hours .

- Statistical Power : Replicate experiments ≥3 times and apply ANOVA with post-hoc tests (e.g., Tukey’s) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound in antimicrobial research?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace dimethyl groups with halogens or methoxy) and test against Gram-positive/negative bacteria .

- SAR Metrics : Correlate logP (calculated via ChemAxon) with MIC values. For example, increased lipophilicity may enhance activity against S. aureus but reduce solubility .

- 3D-QSAR Models : Use CoMFA/CoMSIA to predict activity cliffs and guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.